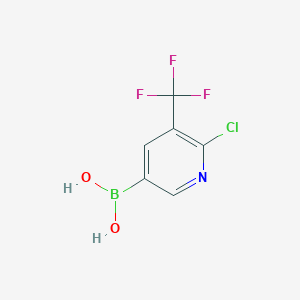
Acide 2-chloro-3-(trifluorométhyl)pyridine-5-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid” is a trifluoromethyl-substituted pyridine derivative . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid”, has been reported in various studies . For instance, one study discusses the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Another study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid” is C6H3ClF3N . The molecular weight is 181.54 .Applications De Recherche Scientifique
- Application: L'acide 2-chloro-3-(trifluorométhyl)pyridine-5-boronique (2,5-CTF) est un intermédiaire pour la synthèse du fluazifop, un herbicide utilisé pour protéger les cultures des ravageurs. Les dérivés de TFMP présentent des activités biologiques uniques en raison de la combinaison des propriétés du fluor et de la partie pyridine .
- Application: Plusieurs produits pharmaceutiques contenant le groupement TFMP ont été approuvés pour la mise sur le marché, et de nombreux candidats sont en cours d'essais cliniques. L'atome de fluor et les caractéristiques de la pyridine contribuent à leurs effets biologiques .
- Application: Les chercheurs utilisent l'this compound comme substrat modèle pour étudier les réactions de fonctionnalisation régiosélectives. Son groupe trifluorométhyle améliore la réactivité et la sélectivité dans les processus synthétiques .
- Application: Les réactions de protodéboronation utilisant des esters boroniques, y compris le 2,5-CTF, permettent la synthèse de molécules complexes. Les chercheurs ont appliqué cette méthode dans la synthèse totale de produits naturels comme la δ-®-coniceïne et l'indolizidine 209B .
- Application: L'this compound sert de réactif de bore dans ce couplage, permettant la synthèse efficace de composés biaryliques. Les chercheurs ont exploré son utilisation dans diverses applications, y compris la découverte de médicaments .
- Application: Les chercheurs continuent d'explorer les propriétés chimiques et les mécanismes de transmétallation pour les composés contenant du bore. Le 2,5-CTF contribue à cette recherche en cours .
Agrochimie et protection des cultures
Produits pharmaceutiques et développement de médicaments
Matériaux fonctionnels et synthèse organique
Catalyse et protodéboronation
Couplage de Suzuki–Miyaura
Recherche chimique et développement de réactifs
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often serving as key intermediates in the synthesis of active pharmaceutical ingredients .
Mode of Action
The compound is a boronic acid derivative, which is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of the boronic acid group to a palladium catalyst, followed by a coupling reaction with an electrophilic organic group . The trifluoromethyl group on the pyridine ring may enhance the compound’s reactivity and selectivity in these reactions .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . Therefore, it can be inferred that the compound may indirectly influence various biochemical pathways through its role in the synthesis of active pharmaceutical ingredients .
Pharmacokinetics
The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds, often enhancing their metabolic stability and lipophilicity .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been used in the synthesis of various agrochemicals and pharmaceuticals, suggesting that this compound may contribute to the biological activities of these products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound participates, is known to be influenced by various reaction conditions . Additionally, the compound should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .
Analyse Biochimique
Biochemical Properties
2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid is involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with palladium in the SM coupling process, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Cellular Effects
It is known that the compound can influence cell function through its involvement in the SM coupling reaction .
Molecular Mechanism
In the molecular mechanism of the SM coupling reaction, 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid participates in electronically divergent processes with the metal catalyst . The compound is transferred from boron to palladium during the transmetalation process .
Temporal Effects in Laboratory Settings
It is known that the compound is slightly soluble in water and should be stored in a cool, dry place in a tightly closed container .
Metabolic Pathways
It is known that the compound is involved in the SM coupling reaction, which is a key metabolic pathway in certain biochemical processes .
Transport and Distribution
It is known that the compound is slightly soluble in water, suggesting that it may be transported and distributed in aqueous environments .
Subcellular Localization
Given its involvement in the SM coupling reaction, it may be localized in areas of the cell where this reaction takes place .
Propriétés
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOLWICWOIAQAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

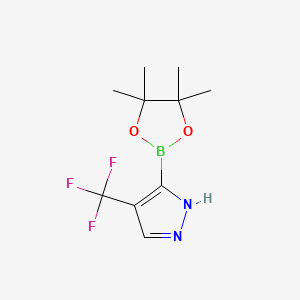
![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

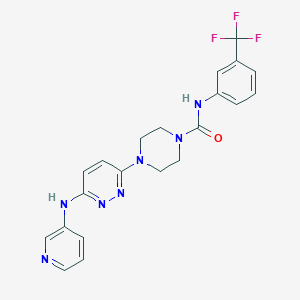
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)
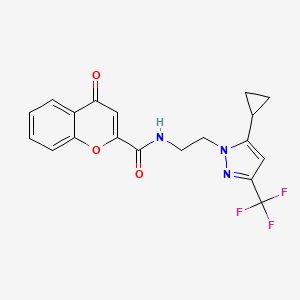
![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)

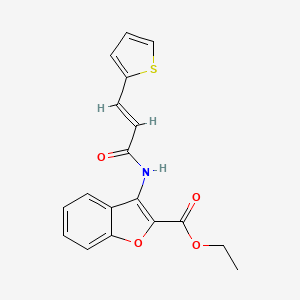
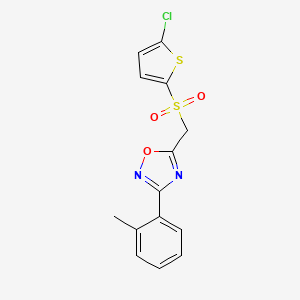

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)